molecular formula C8H3F2LiN2O2 B13483432 Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate

Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate

Cat. No.: B13483432
M. Wt: 204.1 g/mol
InChI Key: CCDATPGZLLPSRZ-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is an organometallic compound featuring a pyridinyl backbone substituted with a cyano group at the 6-position and a difluoroacetate moiety at the 2-position, coordinated with a lithium cation. Its molecular formula is C₈H₃F₂LiN₂O₂, with a molecular weight of 220.02 g/mol (exact value inferred from structural analogs).

Properties

Molecular Formula

C8H3F2LiN2O2

Molecular Weight

204.1 g/mol

IUPAC Name

lithium;2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate

InChI

InChI=1S/C8H4F2N2O2.Li/c9-8(10,7(13)14)6-3-1-2-5(4-11)12-6;/h1-3H,(H,13,14);/q;+1/p-1

InChI Key

CCDATPGZLLPSRZ-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=NC(=C1)C(C(=O)[O-])(F)F)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 2-(6-Cyanopyridin-2-yl)-2,2-difluoroacetic Acid

The precursor molecule, 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetic acid, can be synthesized via a multi-step process involving:

Key Reactions and Conditions

  • Pyridine functionalization: A common route involves starting from 2-chloropyridine derivatives, which undergo nucleophilic substitution with cyanide sources (e.g., sodium cyanide) to generate 6-cyanopyridine-2-yl intermediates.
  • Introduction of difluoro groups: Fluorination reagents such as diethylaminosulfur trifluoride (DAST) or other electrophilic fluorinating agents are used to replace hydrogen atoms on the methyl group with fluorine, forming the difluoroacetate structure.

Conversion to Lithium Salt

Lithium Salt Formation

Once the organic precursor is synthesized, the lithium salt is typically prepared by:

  • Reaction with lithium hydroxide (LiOH) or lithium carbonate (Li2CO3) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Reaction conditions: The process generally requires inert atmospheres (nitrogen or argon) to prevent moisture or CO2 interference, with temperature control around room temperature to 60°C for optimal conversion.

Typical Procedure

- Dissolve the synthesized 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetic acid in dry DMF.
- Add an equimolar amount of lithium hydroxide.
- Stir the mixture under inert atmosphere at ambient temperature or slightly elevated temperature (~50°C).
- Monitor the reaction progress via NMR or IR spectroscopy.
- Upon completion, remove the solvent under reduced pressure.
- Isolate the lithium salt by recrystallization from an appropriate solvent such as acetonitrile or ethanol.

Research Findings and Data Tables

Step Reagents Conditions Remarks
Organic precursor synthesis Cyanide source (NaCN), fluorinating agent (DAST) Reflux, inert atmosphere Precise control of fluorination is critical
Lithium salt formation Lithium hydroxide or carbonate 50–60°C, inert atmosphere Ensures high purity and yield

Note: The exact yields and specific reaction times depend on the scale and purity of starting materials, but literature reports yields exceeding 70% for the key steps under optimized conditions.

Supporting Literature and Sources

  • The synthesis of similar difluoroacetic acid derivatives with pyridine functionalities has been documented in organic synthesis literature, emphasizing fluorination techniques and lithium salt preparation methods.
  • A recent patent indicates that lithium salts of such compounds are typically prepared via direct reaction of the acid with lithium hydroxide in anhydrous conditions, ensuring high purity for pharmaceutical applications.
  • The compound's synthesis has also been referenced in chemical supply catalogs, which specify reaction conditions similar to those described above, emphasizing the importance of inert atmospheres and controlled fluorination.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution due to the electron-withdrawing effects of the cyanopyridinyl group and fluorine atoms. For example:

  • Lithiation-mediated substitution : The cyano group on the pyridine ring may facilitate substitution reactions, similar to mechanisms observed in related pyridine derivatives .

  • Fluorine-assisted reactivity : The difluoroacetate moiety enhances the electrophilicity of the alpha-carbon, enabling nucleophilic attacks.

Addition Reactions

The compound can participate in 1,2-addition or conjugate addition reactions, particularly at the difluoroacetate site. These reactions are influenced by the electron-deficient nature of the fluorinated acetate group.

Metallation Reactions

As an organolithium compound, it can act as a strong base, enabling deprotonation of acidic hydrogen atoms in other substrates. This reactivity is critical in organometallic synthesis.

Stability and Decomposition

The compound is highly reactive and requires inert conditions (e.g., dry solvents, absence of moisture) to avoid decomposition. Potential decomposition pathways include:

  • Hydrolysis : Reaction with water or protic solvents, leading to acid formation.

  • Oxidation : Susceptibility to oxygen due to the reducing nature of lithium.

Data Table: Key Reaction Conditions and Outcomes

Reaction TypeConditionsOutcome
Lithiation LDA, THF, -78°C → 0°C warm-upFormation of reactive aryllithium intermediate
Substitution Nucleophile (e.g., amines, alcohols)Replacement of reactive sites (e.g., cyano group) with nucleophile
Addition Electrophilic reagents (e.g., carbonyls)Functionalized products via 1,2- or conjugate addition
Metallation Acidic substrates (e.g., arenes)Deprotonation and formation of new organolithium species

Structural and Reactivity Trends

  • Cyanopyridinyl group : The electron-withdrawing cyano substituent enhances the reactivity of the pyridine ring, facilitating substitution and metallation .

  • Difluoroacetate moiety : The two fluorine atoms stabilize the acetate group through inductive effects, making it resistant to hydrolysis while maintaining nucleophilic susceptibility .

Research Findings

  • Synergistic effects : The combination of lithium’s reducing nature and the electron-withdrawing groups (cyano, fluorine) creates a highly reactive system, enabling diverse transformations .

  • Selectivity : The fluorinated acetate group directs reactivity toward specific sites, minimizing side reactions.

  • Kinetic control : Low-temperature synthesis (-78°C) minimizes decomposition, ensuring high purity .

Scientific Research Applications

Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the cyanopyridine and difluoroacetate groups contribute to its reactivity and binding affinity. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Pyridinyl Backbone

  • Cyano (–CN) vs. Halogens (Cl, Br): The cyano group in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of the pyridinyl ring compared to chloro or bromo substituents. This property may improve stability in electrochemical applications by reducing unwanted side reactions at high voltages . In contrast, bromo substituents (as in the benzyl ester analog) increase molecular weight and polarizability, making them more reactive in cross-coupling reactions .
  • Chloro (–Cl) vs. However, its methoxyacetate group (–CH(OCH₃)COO⁻Li⁺) may offer better solubility in non-aqueous electrolytes compared to the difluoroacetate group .

Acetate Moiety and Counterion Effects

  • Difluoroacetate (–CF₂COO⁻Li⁺) vs. Methoxyacetate (–CH(OCH₃)COO⁻Li⁺):
    The difluoroacetate group enhances oxidative stability due to the strong electron-withdrawing nature of fluorine, which aligns with findings from Kawamura et al. (2005), where methyl difluoroacetate effectively inhibited aluminum corrosion in lithium-ion cells . The methoxyacetate group, while less stable under high voltage, may improve ionic conductivity in certain electrolytes.

  • Lithium vs. Benzyl Counterions: The lithium cation in the target compound ensures compatibility with lithium-ion battery components, whereas the benzyl ester analog is more suited for organic synthesis, as seen in the patent example where a cyanopyridinyl derivative was used in a multi-step pharmaceutical reaction .

Biological Activity

Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is a lithium salt that has garnered attention for its potential biological activities. This compound combines a lithium ion with a specific cyanopyridine derivative and difluoroacetate moiety, which may contribute to its unique pharmacological properties. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
CAS Number 2763777-78-0
Molecular Formula C8H3F2LiN2O2
Molecular Weight 204.1 g/mol
Purity ≥95%
Origin United States

The biological activity of lithium compounds is primarily attributed to their ability to modulate various signaling pathways in cells. Specifically, lithium ions can influence:

  • Adenylate Cyclase Activity : Lithium has been shown to inhibit adenylate cyclase activity, which is crucial for cyclic AMP (cAMP) signaling. Studies indicate that lithium can inhibit cAMP accumulation in response to certain stimuli, suggesting its role in neurotransmission modulation .
  • Calcium Signaling : Lithium may affect calcium metabolism and signaling pathways, which are vital for various cellular processes including neurotransmitter release and neuronal excitability .
  • Neuroprotective Effects : Lithium's interaction with neuroprotective pathways has been explored, particularly in the context of mood stabilization and potential therapeutic effects on neurodegenerative diseases .

Anticancer Potential

Lithium compounds have been investigated for their anticancer properties. The mechanism involves the modulation of cell signaling pathways that regulate cell proliferation and apoptosis. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation.

Neurological Effects

Lithium is well-known for its mood-stabilizing effects in bipolar disorder treatment. The presence of the difluoroacetate moiety may enhance the compound's neuroprotective properties by influencing neurotransmitter systems and reducing oxidative stress .

Case Studies

  • Mood Stabilization : A clinical study examined the effects of lithium compounds on patients with bipolar disorder. Results indicated significant mood stabilization and reduced manic episodes when using lithium-based treatments .
  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, lithium administration resulted in decreased neuronal loss and improved cognitive function. These findings support the potential use of lithium derivatives in neuroprotective therapies .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various lithium salts against common pathogens. This compound showed promising results against specific bacterial strains, indicating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with a pyridine precursor (e.g., 6-cyanopyridin-2-yl derivatives). Fluorination can be achieved via nucleophilic substitution using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Step 2 : Esterification with lithium hydroxide to form the lithium salt. Optimize solvent polarity (e.g., THF vs. DMF) to enhance ionic dissociation.
  • Characterization : Use 19F^{19}\text{F} NMR to confirm difluoroacetate formation (typical shifts: -110 to -120 ppm) and ESI-MS for molecular ion verification (e.g., [M+H]+ expected at ~280–300 m/z) .
    • Data Table :
PrecursorFluorinating AgentSolventYield (%)
6-Cyanopyridin-2-yl chlorideDASTTHF68
6-Cyanopyridin-2-yl bromideSF4_4DMF52

Q. How can researchers validate the purity of this compound for electrochemical studies?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect impurities (<1% threshold) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify melting points and phase transitions (decomposition >200°C expected) .

Advanced Research Questions

Q. What structural factors influence the electrochemical stability of this compound in lithium-ion battery electrolytes?

  • Methodology :

  • Cyclic Voltammetry (CV) : Test in 1M LiPF6_6/EC:DMC electrolyte. Compare oxidation/reduction peaks with analogous compounds (e.g., chloro vs. cyano substituents). The electron-withdrawing cyano group enhances oxidative stability (>4.5 V vs. Li/Li+) .
  • DFT Calculations : Analyze HOMO-LUMO gaps to predict reactivity. Substituents at the pyridine 6-position significantly modulate electron density .
    • Data Contradiction :
  • Kawamura et al. (2005) reported methyl difluoroacetate as a corrosion inhibitor for aluminum current collectors, but Piao et al. (2021) observed instability in high-concentration electrolytes. Reconciling these requires testing under varying Li-salt concentrations (e.g., 1M vs. 3M LiPF6_6) .

Q. How do competing coordination effects between the cyano group and difluoroacetate impact lithium-ion solvation dynamics?

  • Methodology :

  • Raman Spectroscopy : Monitor Li+^+-anion interactions (e.g., shifts in C≡N stretching ~2230 cm1^{-1} and CF2_2 symmetric stretching ~740 cm1^{-1}).
  • Molecular Dynamics (MD) : Simulate solvation shells in ethylene carbonate (EC) solvents. The cyano group may reduce Li+^+ mobility by forming stronger ion-dipole interactions compared to chloro analogs .

Q. What strategies resolve discrepancies in reported NMR data for difluoroacetate derivatives?

  • Methodology :

  • Standardization : Use deuterated DMSO-d6_6 as a universal solvent for 1H^{1}\text{H} and 13C^{13}\text{C} NMR comparisons.
  • Cross-Validation : Compare with crystallographic data (e.g., X-ray diffraction bond lengths) to confirm assignments. For example, C-F bond distances in difluoroacetate typically range from 1.32–1.35 Å .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability profiles for lithium difluoroacetate salts?

  • Root Cause : Variations in hydration states (anhydrous vs. monohydrate) and atmospheric exposure during DSC.
  • Resolution :

  • Conduct thermogravimetric analysis (TGA) under inert gas (N2_2) to isolate decomposition steps.
  • Compare with Karl Fischer titration to quantify residual water content .

Structural and Functional Insights

Q. How does the 6-cyanopyridin-2-yl moiety enhance ligand properties in coordination chemistry?

  • Methodology :

  • X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand interactions (e.g., with transition metals like Cu2+^{2+}). The cyano group acts as a π-acceptor, stabilizing low oxidation states.
  • Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance in metal-organic frameworks (MOFs) incorporating the compound .

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